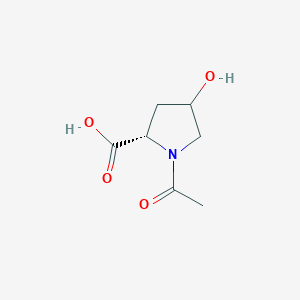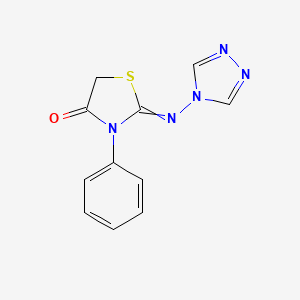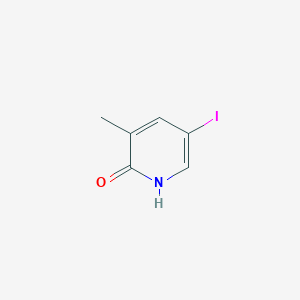
N-ACETYL-4-HYDROXY-L-PROLIN
Übersicht
Beschreibung
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) is a derivative of the amino acid proline, where the acetyl group is attached to the nitrogen atom and a hydroxyl group is attached to the fourth carbon of the proline ring.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals.
Biology: Studied for its role in collagen biosynthesis and its potential as an anti-inflammatory agent.
Medicine: Evaluated for its therapeutic potential in treating osteoarthritis and other inflammatory conditions.
Industry: Used in the production of cosmetics and nutritional supplements .
Wirkmechanismus
Target of Action
N-Acetyl-4-Hydroxy-L-Proline, also known as N-Acetyl-4-hydroxyproline or N-Acetyl cis-4-hydroxy-L-proline, is a proline analogue . It primarily targets the biosynthesis of collagen . Collagen is a crucial protein in the body, providing structure to tissues like skin, tendons, and bones.
Mode of Action
The compound inhibits the biosynthesis of collagen . It achieves this by interacting with the enzymes involved in collagen synthesis. The compound is produced from L-proline by the coexpression of L-proline cis-4-hydroxylases, which convert L-proline into cis-4-hydroxy-L-proline (CHOP), and N-acetyltransferase, which converts CHOP into N-acetyl CHOP .
Biochemical Pathways
The biochemical pathway involved in the action of N-Acetyl-4-Hydroxy-L-Proline is the L-proline cis-4-hydroxylation pathway . This pathway involves the conversion of L-proline into CHOP by L-proline cis-4-hydroxylases, and then the conversion of CHOP into N-acetyl CHOP by N-acetyltransferase . The compound’s action affects this pathway, leading to the inhibition of collagen biosynthesis .
Pharmacokinetics
It is known that the compound’s water solubility and low molecular weight limit its therapeutic potential, as it is rapidly excreted . This suggests that the compound’s bioavailability may be limited.
Result of Action
The primary result of N-Acetyl-4-Hydroxy-L-Proline’s action is the inhibition of collagen biosynthesis . This can have various effects at the molecular and cellular levels, depending on the context. For example, the compound has been evaluated as an anticancer drug, as it can inhibit the growth of cancer cells by disrupting their collagen synthesis .
Action Environment
The action of N-Acetyl-4-Hydroxy-L-Proline can be influenced by various environmental factors. For instance, the production of N-acetyl CHOP from L-proline was found to be more efficient in M9 medium containing L-proline than in LB medium containing L-proline . Additionally, the addition of NaCl and L-ascorbate resulted in a 2-fold increase in N-acetyl CHOP production in the L-proline-containing M9 medium . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of certain ions and antioxidants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be synthesized from L-proline through a series of enzymatic reactions. The process involves the hydroxylation of L-proline to form cis-4-hydroxy-L-proline, followed by acetylation to produce N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture). The hydroxylation is typically carried out using proline cis-4-hydroxylase from Rhizobium Sinorhizobium meliloti, and the acetylation is performed using N-acetyltransferase from Saccharomyces cerevisiae .
Industrial Production Methods
Industrial production of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce the compound in large quantities. The fermentation process is optimized by adjusting the medium composition and cultivation conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-acetyl-4-oxo-L-proline.
Reduction: Regeneration of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).
Substitution: Formation of various N-acyl-4-hydroxy-L-proline derivatives
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be compared with other hydroxyproline derivatives, such as:
cis-4-Hydroxy-L-proline: A precursor in the synthesis of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).
trans-4-Hydroxy-L-proline: Another isomer with similar applications in pharmaceuticals.
N-Acetyl-L-proline: Lacks the hydroxyl group but shares similar enzymatic interactions.
The uniqueness of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) lies in its dual functional groups (acetyl and hydroxyl), which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
(2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-GDVGLLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do alkyl substituents at the 3-position of the proline ring influence the cis-trans isomerization of N-acetyl-4-hydroxyproline derivatives?
A: Research has shown that the addition of alkyl substituents, particularly 3,3-dimethyl groups, to the proline ring of N-acetyl-4-hydroxyproline derivatives significantly slows down the rate of cis-trans amide isomerization in aqueous solutions []. This effect is attributed to steric hindrance caused by the bulky substituents, impacting the conformational preferences and isomerization kinetics of these molecules.
Q2: What are the key structural features of N-acetyl-4-hydroxyproline in its solid state?
A: X-ray crystallographic analysis of (2S,4S)-N-acetyl-3,3-dimethyl-4-hydroxyproline N‘-methylamide, a derivative of N-acetyl-4-hydroxyproline, revealed that the trans isomer of this compound adopts a specific conformation in its solid state []. While the exact conformation can vary depending on the specific derivative and crystallization conditions, this highlights the importance of structural studies in understanding the compound's properties.
Q3: How does the solvent environment affect the conformational preferences of N-acetyl-4-hydroxyproline?
A: NMR studies coupled with quantum mechanical calculations demonstrated that the conformation of N-acetyl-4-hydroxyproline, particularly the pyrrolidine ring conformation and cis/trans-rotamerisation around the amide bond, is significantly influenced by the solvent []. This effect is likely due to the different polarities and hydrogen-bonding capabilities of various solvents, which can differentially stabilize specific conformations of the molecule.
Q4: What are the metabolic pathways of N-acetyl-4-hydroxyproline in beagle dogs?
A: Studies in beagle dogs showed that N-acetyl-4-hydroxyproline is not metabolized in vivo and is excreted exclusively through the kidneys []. This finding suggests that the compound maintains its structural integrity within the body and exerts its effects without undergoing significant metabolic transformations in this species.
Q5: What are the limitations of different computational chemistry methods in predicting the conformational preferences of N-acetyl-4-hydroxyproline in solution?
A: Research indicates that while different computational chemistry methods can provide insights into the conformational preferences of N-acetyl-4-hydroxyproline, their accuracy can vary []. Specifically, MP2 calculations combined with implicit solvation models were found to be more accurate than HF and DFT B3LYP calculations in predicting the populations of different conformations observed experimentally by NMR. This emphasizes the need for careful selection and validation of computational methods for reliable predictions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)





